molecular formula C19H18O3S2 B11677742 3-((Furan-2-ylmethyl)thio)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)propan-1-one

3-((Furan-2-ylmethyl)thio)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B11677742
M. Wt: 358.5 g/mol
InChI Key: YTMIAHDLAGKMTK-UHFFFAOYSA-N
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Description

3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE is a complex organic compound that features a combination of furan, thiophene, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method involves the coupling of boronic esters with halogenated aromatic compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE is unique due to its combination of furan, thiophene, and methoxyphenyl groups. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C19H18O3S2

Molecular Weight

358.5 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-3-(4-methoxyphenyl)-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C19H18O3S2/c1-21-15-8-6-14(7-9-15)19(24-13-16-4-2-10-22-16)12-17(20)18-5-3-11-23-18/h2-11,19H,12-13H2,1H3

InChI Key

YTMIAHDLAGKMTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)SCC3=CC=CO3

Origin of Product

United States

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